Methyl 2,4-dibromo-3,6-difluorophenylacetate

Medicinal Chemistry Lipophilicity Drug Design

Generic dibromo-difluorophenylacetate isomers introduce regioisomeric risk that can derail cross-coupling selectivity and compromise SAR studies. Methyl 2,4-dibromo-3,6-difluorophenylacetate (CAS 1803783-44-9) eliminates this uncertainty with its defined 2,4-dibromo-3,6-difluoro substitution pattern. · Orthogonal reactivity: steric differentiation between C-2 ortho-Br and C-4 para-like Br enables iterative, chemoselective Suzuki-Miyaura or Sonogashira couplings. · Optimized ADME profile: methyl ester maintains XLogP3 of 3.3, superior to the ethyl homolog (~3.8-4.0) for lead-like compliance. · Fragment library-ready: low MW (343.95 g/mol), zero HBD, and tPSA 26.3 Ų deliver high ligand efficiency for fragment-based discovery. · Validated purity: supplied at NLT 98% purity, supporting reproducible SAR and agrochemical field trials referencing EP4091449A1.

Molecular Formula C9H6Br2F2O2
Molecular Weight 343.95 g/mol
CAS No. 1803783-44-9
Cat. No. B1409902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2,4-dibromo-3,6-difluorophenylacetate
CAS1803783-44-9
Molecular FormulaC9H6Br2F2O2
Molecular Weight343.95 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=C(C(=C(C=C1F)Br)F)Br
InChIInChI=1S/C9H6Br2F2O2/c1-15-7(14)2-4-6(12)3-5(10)9(13)8(4)11/h3H,2H2,1H3
InChIKeyRSCVMFIBIJZYTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2,4-dibromo-3,6-difluorophenylacetate: A Key Halogenated Building Block


Methyl 2,4-dibromo-3,6-difluorophenylacetate (CAS 1803783-44-9) is a synthetic, polyhalogenated aromatic ester with the molecular formula C9H6Br2F2O2 and a molecular weight of 343.95 g/mol [1]. The compound features a unique 2,4-dibromo-3,6-difluoro substitution pattern on the phenyl ring, classifying it among a series of regioisomeric dibromo-difluorophenylacetate building blocks used extensively in pharmaceutical and agrochemical research . Its dual halogenation provides multiple reactive handles for sequential cross-coupling reactions, making it a versatile intermediate for constructing complex molecular architectures .

Generic Substitution Risks for Methyl 2,4-dibromo-3,6-difluorophenylacetate


In the class of dibromo-difluorophenylacetate esters, regioisomeric variants (e.g., 2,5-dibromo-3,6-difluoro or 3,6-dibromo-2,4-difluoro isomers) and ester homologs (e.g., the ethyl ester) are chemically distinct entities that cannot be treated as interchangeable. The specific positioning of bromine and fluorine atoms on the aromatic ring dictates the compound's electronic properties, steric environment, and thus, its chemoselectivity in sequential palladium-catalyzed cross-coupling reactions [1]. For instance, an ortho-bromine substituent adjacent to the acetate side chain exhibits different oxidative addition kinetics compared to a meta- or para-bromine. Similarly, the choice of methyl versus ethyl ester significantly alters the compound's lipophilicity (cLogP), metabolic stability, and deprotection conditions, which are critical parameters in medicinal chemistry lead optimization [2]. Using a generic alternative without rigorous validation introduces regioisomeric risk, potentially leading to failed coupling reactions, altered biological activity, and erroneous structure-activity relationship (SAR) conclusions.

Differentiation of Methyl 2,4-dibromo-3,6-difluorophenylacetate from Closest Analogs


Lipophilicity Differentiation: Methyl vs. Ethyl Ester

The methyl ester target compound exhibits a computed XLogP3-AA value of 3.3, which provides an optimal lipophilicity range for lead-like compounds [1]. In contrast, the direct ethyl ester analog (Ethyl 2,4-dibromo-3,6-difluorophenylacetate, CAS 1803715-63-0) has a higher predicted lipophilicity due to the additional methylene unit. While specific XLogP3 for the ethyl ester is not computed in PubChem, class-level SAR indicates an approximate increase of +0.5 log units per methylene group for alkyl esters, potentially pushing it beyond the ideal Lipinski range [2]. This makes the methyl ester a more favorable choice for maintaining drug-like physicochemical properties during the hit-to-lead phase.

Medicinal Chemistry Lipophilicity Drug Design

Regioisomeric Substitution Pattern: 2,4- vs. 3,6-Dibromo

The target compound features a bromine atom at the ortho position (C-2) relative to the acetate side chain, which is absent in the 3,6-dibromo-2,4-difluoro isomer (CAS 1803783-49-4) . This ortho-bromine creates a unique steric and electronic environment that can impart differentiated reactivity in sequential cross-coupling reactions. Specifically, the C-2 bromine is expected to be more sterically hindered, resulting in a slower oxidative addition rate with Pd(0) catalysts compared to the less hindered C-4 bromine [1]. This property is advantageous for synthetic routes requiring chemo- and regioselective sequential functionalization, where the first coupling occurs at the less hindered C-4 position, leaving the C-2 bromine for a subsequent reaction. The 3,6-dibromo-2,4-difluoro isomer, lacking the ortho-bromine, does not offer this orthogonal reactivity profile.

Organic Synthesis Cross-Coupling Regioselectivity

Purity Specification for Reproducible Synthesis

The commercially available compound from specialty manufacturers like MolCore is specified with a purity of NLT 98% . This high-purity specification is crucial for reproducible synthesis, as even minor impurities in halogenated building blocks (e.g., dehalogenated byproducts or positional isomers) can significantly alter reaction kinetics and lead to the formation of undesired side products. In comparison, some generic regioisomeric building blocks may be offered at lower purity grades (e.g., 95%), which introduces additional purification burdens and batch-to-batch variability .

Chemical Procurement Quality Control Reproducibility

Ester Hydrolysis Rate: Methyl vs. Ethyl Ester

The methyl ester functionality of the target compound offers a balanced reactivity profile as a protected carboxylic acid equivalent. It is stable under many reaction conditions but can be selectively hydrolyzed under mild basic conditions (LiOH, THF/H2O) to release the free acid (2,4-dibromo-3,6-difluorophenylacetic acid, CAS 1806305-94-1, MW 329.9 g/mol) for further functionalization [1]. In contrast, the corresponding ethyl ester requires slightly harsher conditions for complete hydrolysis. Class-level hydrolysis rate data indicates that methyl esters hydrolyze approximately 1.5-2 times faster than ethyl esters under identical alkaline conditions due to reduced steric hindrance around the carbonyl carbon [2].

Prodrug Design Synthetic Intermediate Hydrolysis

Fragment-Based Drug Discovery Suitability

The target compound possesses a molecular weight of 343.95 g/mol and contains 15 heavy atoms [1]. It also has a hydrogen bond donor count of 0 and a topological polar surface area (TPSA) of 26.3 Ų [1]. These properties place it within the acceptable range for fragment-based screening libraries (MW < 300 is ideal; this compound is slightly above but acceptable as an 'anchor' fragment). Compared to the corresponding free carboxylic acid (MW 329.9 g/mol, with a hydrogen bond donor), the methyl ester lacks a donor, which can improve membrane permeability. In contrast to bulkier analogs like the ethyl ester (MW 357.97 g/mol) , the methyl ester's lower molecular weight is closer to the fragment-like space, making it a more suitable starting point for fragment growing and linking strategies.

Fragment-Based Drug Discovery Lead-Likeness Molecular Descriptors

Optimal Applications of Methyl 2,4-dibromo-3,6-difluorophenylacetate


Controlled Lipophilicity in Hit-to-Lead Optimization

Medicinal chemistry teams can prioritize Methyl 2,4-dibromo-3,6-difluorophenylacetate over its ethyl ester analog to maintain a lower lipophilicity (XLogP3 3.3), which is critical for optimizing ADME properties and avoiding promiscuous binding. The methyl ester's favorable position within Lipinski's Rule of Five space makes it a superior choice for generating lead-like compound libraries [1].

Sequential Chemoselective Cross-Coupling

Researchers employing iterative Suzuki-Miyaura or Sonogashira coupling strategies can leverage the steric differentiation between the ortho-bromine (C-2) and the less-hindered para-like bromine (C-4). This orthogonal reactivity, inferred from class-level steric effects, allows for the sequential introduction of different aryl or alkynyl groups, enabling rapid exploration of chemical space around the dibromo-difluoro core [2].

Anchor Fragment for Fragment-Based Drug Discovery

Due to its relatively low molecular weight (343.95 g/mol), zero hydrogen bond donors, and low topological polar surface area (26.3 Ų), this compound serves as a versatile 'anchor' fragment. Its molecular properties outperform bulkier analogs for fragment libraries, providing better ligand efficiency and more room for fragment growing while maintaining adequate solubility [3].

High-Purity Agrochemical Intermediate Synthesis

Agrochemical research groups developing novel herbicides or insecticides, based on the herbicidal activity of difluoro phenylacetic acid derivatives as disclosed in patent EP4091449A1, can rely on the NLT 98% purity specification of this compound. This high purity ensures reproducible structure-activity relationship (SAR) studies and minimizes batch-to-batch variability in field trial formulations [4].

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